2-hydroxy-8-methoxy-3-phenyl-1H-quinolin-4-one
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Overview
Description
4-hydroxy-8-methoxy-3-phenyl-2(1H)-quinolinone is a quinolinone derivative. Quinolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinolinone core with hydroxy, methoxy, and phenyl substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-8-methoxy-3-phenyl-2(1H)-quinolinone typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an acid catalyst.
Introduction of Substituents: The hydroxy, methoxy, and phenyl groups can be introduced through various substitution reactions. For example, methoxylation can be achieved using methanol and an acid catalyst, while phenylation might involve a Suzuki coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-8-methoxy-3-phenyl-2(1H)-quinolinone can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The quinolinone core can be reduced to a quinoline using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux.
Substitution: Sodium hydride, DMF (Dimethylformamide), elevated temperature.
Major Products
Oxidation: Formation of 4-keto-8-methoxy-3-phenyl-2(1H)-quinolinone.
Reduction: Formation of 4-hydroxy-8-methoxy-3-phenylquinoline.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinolinone derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to other biologically active quinolinones.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-8-methoxy-3-phenyl-2(1H)-quinolinone would depend on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The hydroxy and methoxy groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinolinone: Lacks the methoxy and phenyl groups.
8-methoxyquinolinone: Lacks the hydroxy and phenyl groups.
3-phenylquinolinone: Lacks the hydroxy and methoxy groups.
Uniqueness
4-hydroxy-8-methoxy-3-phenyl-2(1H)-quinolinone is unique due to the combination of hydroxy, methoxy, and phenyl substituents, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
4-hydroxy-8-methoxy-3-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-12-9-5-8-11-14(12)17-16(19)13(15(11)18)10-6-3-2-4-7-10/h2-9H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRCUPYOSOLXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C(=C2O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195365 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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